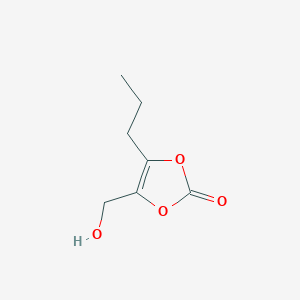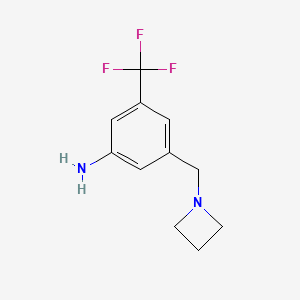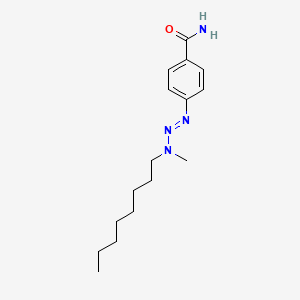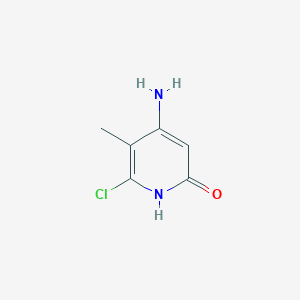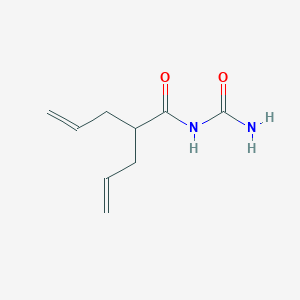
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide is an organic compound with the molecular formula C9H14N2O2 This compound is known for its unique structure, which includes both carbamoyl and alkenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(prop-2-en-1-yl)pent-4-enamide with a carbamoylating agent such as isocyanate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Scientific Research Applications
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide: Known for its unique combination of carbamoyl and alkenyl groups.
n-Carbamoyl-2-(prop-2-en-1-yl)but-4-enamide: Similar structure but with a shorter carbon chain.
n-Carbamoyl-2-(prop-2-en-1-yl)hex-4-enamide: Similar structure but with a longer carbon chain.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1637-27-0 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-carbamoyl-2-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h3-4,7H,1-2,5-6H2,(H3,10,11,12,13) |
InChI Key |
CWZFFJGBJYLHNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


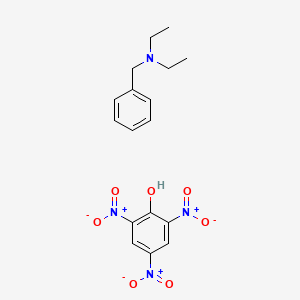
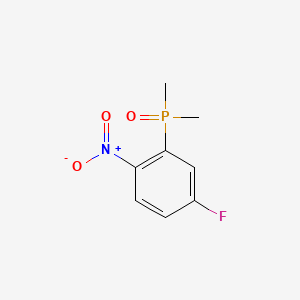
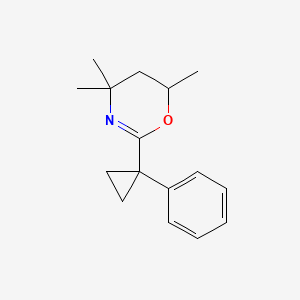
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
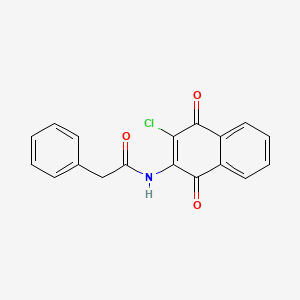
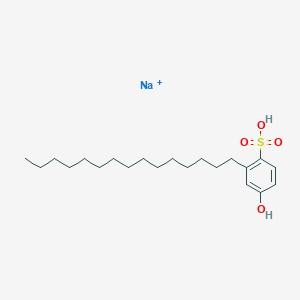
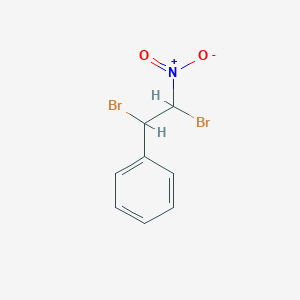
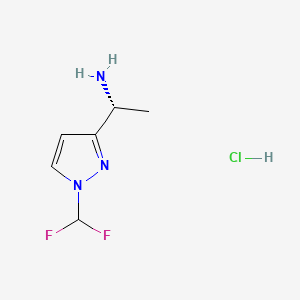
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
